N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC16441759
Molecular Formula: C16H13N3OS
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3OS |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | N-phenyl-2-quinoxalin-2-ylsulfanylacetamide |
| Standard InChI | InChI=1S/C16H13N3OS/c20-15(18-12-6-2-1-3-7-12)11-21-16-10-17-13-8-4-5-9-14(13)19-16/h1-10H,11H2,(H,18,20) |
| Standard InChI Key | YRCBNNSHLTYSFP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2 |
Introduction
Chemical Identity and Structural Features
N-Phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide (systematic IUPAC name: N-phenyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide) is a small-molecule organosulfur compound with a molecular formula of C<sub>22</sub>H<sub>18</sub>N<sub>4</sub>OS. Its structure comprises a quinoxaline ring system substituted at position 2 with a sulfanyl group, which is further connected to an acetamide backbone bearing a phenyl substituent on the nitrogen atom. The quinoxaline moiety contributes π-π stacking capabilities, while the sulfanyl bridge enhances solubility and potential hydrogen-bonding interactions .
The compound’s design leverages the pharmacophoric features of quinoxaline derivatives, known for their intercalation with DNA and inhibition of enzymes like thymidylate synthase . The acetamide side chain introduces conformational flexibility, enabling interactions with hydrophobic pockets in target proteins. X-ray crystallography of analogous compounds confirms a planar quinoxaline core and a twisted acetamide side chain, optimizing binding to both hydrophilic and hydrophobic regions of biological targets .
Synthetic Methodology and Optimization
Precursor Synthesis
The synthesis begins with 3-phenylquinoxaline-2(1H)-thione (3), prepared via reaction of 2-chloro-3-phenylquinoxaline (1) with N-cyclohexyldithiocarbamatecyclohexylammonium salt (2) in chloroform under reflux . This intermediate exists in a thiol-thione tautomeric equilibrium, enabling selective alkylation at the sulfur atom.
Key Alkylation Step
N-Phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide is synthesized by reacting 3 with N-phenylchloroacetamide in the presence of triethylamine (Scheme 1). The reaction proceeds via an S<sub>N</sub>2 mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroacetamide derivative. Optimal conditions (reflux in acetonitrile, 12 hours) yield the product in 78% purity, confirmed by thin-layer chromatography .
Table 1. Reaction Optimization for N-Phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 78 |
| Temperature | 80°C | 75 |
| Base | Triethylamine | 82 |
| Reaction Time | 12 hours | 78 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The <sup>1</sup>H NMR spectrum (400 MHz, DMSO-d<sub>6</sub>) displays characteristic signals:
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A singlet at δ 3.98 ppm for the SCH<sub>2</sub> group.
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Multiplet resonances between δ 7.20–8.45 ppm for aromatic protons of the quinoxaline and phenyl rings.
<sup>13</sup>C NMR confirms the structure with signals at δ 168.3 ppm (C=O), δ 139.1–127.5 ppm (aromatic carbons), and δ 34.6 ppm (SCH<sub>2</sub>) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 410.1198 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>22</sub>H<sub>18</sub>N<sub>4</sub>OS .
Biological Evaluation
Antiproliferative Activity
N-Phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide demonstrated potent activity against HCT-116 colorectal cancer cells (IC<sub>50</sub> = 2.1 μM) and HepG2 hepatocellular carcinoma cells (IC<sub>50</sub> = 3.8 μM), outperforming doxorubicin (IC<sub>50</sub> = 3.23 μM) in parallel assays . Activity correlates with the presence of the phenylacetamide group, which enhances membrane permeability and target engagement.
Table 2. Cytotoxicity Profile of N-Phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide
| Cell Line | IC<sub>50</sub> (μM) | Reference Drug IC<sub>50</sub> (μM) |
|---|---|---|
| HCT-116 | 2.1 | 3.23 (Doxorubicin) |
| HepG2 | 3.8 | 4.12 (Doxorubicin) |
| MCF-7 | 5.6 | 4.98 (Doxorubicin) |
Mechanism of Action
Molecular docking studies indicate strong binding to the allosteric site of human thymidylate synthase (hTS), with a calculated binding energy of −9.2 kcal/mol. The quinoxaline ring forms π-π interactions with Phe<sub>225</sub>, while the acetamide NH hydrogen-bonds to Glu<sub>58</sub> . This dual interaction disrupts folate metabolism, impairing DNA synthesis in rapidly dividing cells.
Structure-Activity Relationships (SAR)
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Quinoxaline Core: Essential for intercalation into DNA and enzyme inhibition. Removal reduces activity by 90% .
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Sulfanyl Bridge: Critical for solubility; replacement with oxygen decreases IC<sub>50</sub> by 4-fold .
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Phenylacetamide Side Chain: Optimizes logP (2.8) for blood-brain barrier penetration, a unique advantage over alkyl-substituted analogs .
Pharmacokinetic and Toxicity Profiling
Preliminary ADMET predictions using SwissADME suggest high gastrointestinal absorption (95%) and moderate plasma protein binding (82%). The compound exhibits a half-life of 4.2 hours in murine models, with no acute toxicity observed at doses ≤100 mg/kg .
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